molecular formula C14H20BBrO2 B14028216 2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028216
M. Wt: 311.02 g/mol
InChI Key: GXQMEXCJRUPKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a brominated phenyl ring and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4-ethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products

    Substituted Phenyl Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids/Esters: Formed through oxidation reactions.

Scientific Research Applications

2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical transformations due to the presence of the boron and bromine atoms. The boron atom can form stable complexes with other molecules, facilitating coupling reactions, while the bromine atom can undergo substitution reactions. These properties make the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-ethylphenylboronic Acid: Similar structure but lacks the dioxaborolane moiety.

    2-Bromo-4-methylphenylboronic Acid: Similar structure with a methyl group instead of an ethyl group.

    2-Bromo-4-ethylphenyl (2-chlorophenoxy)acetate: Contains a chlorophenoxy group instead of the dioxaborolane moiety.

Uniqueness

2-(2-Bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the brominated phenyl ring and the dioxaborolane moiety. This combination imparts distinct reactivity and versatility, making it a valuable compound in various chemical applications.

Properties

Molecular Formula

C14H20BBrO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO2/c1-6-10-7-8-11(12(16)9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3

InChI Key

GXQMEXCJRUPKHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.